Hydroxy Tipelukast-d6 (sodium)
Description
Contextualization of Stable Isotope Labeling in Drug Discovery and Development
Stable isotope labeling is a critical technique in pharmaceutical research that provides detailed insights into a drug's behavior within biological systems. musechem.com This method involves incorporating non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into drug molecules. musechem.commetsol.com These labeled compounds act as tracers, allowing researchers to track their journey and transformation within the body. metsol.comscitechnol.com
The primary applications of stable isotope labeling in drug discovery and development include:
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Understanding a drug's ADME profile is fundamental to its development. musechem.comnih.gov Stable isotope labeling allows for precise tracking of a drug's metabolic fate, helping to determine how it is absorbed, distributed throughout the body, metabolized into other compounds, and ultimately excreted. scitechnol.comresearchgate.net
Bioavailability Studies: These studies determine the extent and rate at which the active moiety of a drug is absorbed and becomes available at the site of action. nih.govnih.gov Stable isotopes are ideal for such studies due to their non-radioactive nature, which makes them safe for human trials. metsol.comnih.gov
Metabolite Identification: By using labeled compounds, researchers can more easily identify and quantify drug metabolites in biological fluids like blood and urine. scitechnol.comacs.org This is often achieved using sensitive analytical techniques like mass spectrometry. nih.govresearchgate.net
Elucidation of Metabolic Pathways: Tracing the labeled drug molecule helps in delineating complex metabolic pathways. scitechnol.comacs.org
The use of stable isotopes significantly accelerates the drug development process by providing crucial data early on, aiding in the selection of promising drug candidates and optimizing their properties. metsol.com
Significance of Deuterium Incorporation for Mechanistic and Analytical Studies
Deuterium (²H), a stable isotope of hydrogen, plays a particularly important role in pharmaceutical research. musechem.comwikipedia.org Its incorporation into drug molecules offers several advantages for both mechanistic and analytical investigations.
Mechanistic Studies:
The key to deuterium's utility in mechanistic studies lies in the kinetic isotope effect (KIE) . nih.govportico.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. portico.orgbioscientia.de This increased bond strength means that more energy is required to break the C-D bond, which can lead to a slower rate of reaction when this bond cleavage is the rate-determining step. portico.org This phenomenon is particularly relevant in drug metabolism, which often involves the cleavage of C-H bonds by enzymes like cytochrome P450 (CYP450). nih.govnih.gov
By selectively replacing hydrogen atoms with deuterium at sites of metabolism, medicinal chemists can intentionally slow down the metabolic process. portico.orgnih.gov This can lead to:
Improved Metabolic Stability: A slower rate of metabolism can increase the drug's half-life, meaning it remains in the body for a longer period. wikipedia.orgaquigenbio.com
Reduced Formation of Unwanted Metabolites: By blocking or slowing down certain metabolic pathways, deuterium substitution can prevent the formation of toxic or reactive metabolites. researchgate.net
Enhanced Bioavailability: Slowing down first-pass metabolism (metabolism that occurs before the drug reaches systemic circulation) can increase the amount of the drug that is available to exert its therapeutic effect. aquigenbio.comresearchgate.net
Analytical Studies:
In analytical chemistry, deuterated compounds are invaluable as internal standards for quantitative bioanalysis, especially in techniques like liquid chromatography-mass spectrometry (LC-MS). aptochem.comacanthusresearch.com An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known amount to the sample. aptochem.com
The ideal internal standard co-elutes with the analyte and has a similar ionization response in the mass spectrometer. aptochem.com A deuterated version of the drug molecule is considered the gold standard for an internal standard because it is chemically almost identical to the unlabeled drug but has a different mass, allowing it to be distinguished by the mass spectrometer. aptochem.comacanthusresearch.com The use of deuterated internal standards helps to correct for variability in sample preparation, injection volume, and ionization efficiency, leading to more accurate and robust analytical methods. aptochem.comscispace.com
Overview of Parent Compound (Tipelukast) and its Pharmacological Relevance for Research Context
Tipelukast (B1682912), also known by its research codes KCA-757 and MN-001, is a small molecule compound that has been investigated for its therapeutic potential in a variety of inflammatory and fibrotic conditions. ontosight.aiwikipedia.org It was originally developed by Kyorin Pharmaceutical and is now being developed by MediciNova. pulmonaryfibrosisnews.com
Pharmacological Profile of Tipelukast
Tipelukast exhibits a multi-faceted mechanism of action, contributing to its anti-inflammatory and anti-fibrotic properties. pulmonaryfibrosis.orgmedicinova.com Its primary modes of action include:
Leukotriene Receptor Antagonism: Tipelukast blocks the action of leukotrienes, which are inflammatory mediators involved in various diseases. ontosight.aipulmonaryfibrosis.org Specifically, it is an antagonist of the leukotriene D4 (LTD4) receptor. sigmaaldrich.com
Inhibition of Phosphodiesterases (PDEs): It inhibits PDE3 and PDE4, enzymes that play a role in inflammatory processes. pulmonaryfibrosis.orgsigmaaldrich.com
Inhibition of 5-Lipoxygenase (5-LO): Tipelukast inhibits 5-LO, an enzyme crucial for the synthesis of leukotrienes. pulmonaryfibrosis.orgmedicinova.com
This combination of activities allows tipelukast to down-regulate genes that promote fibrosis and inflammation. medicinova.commedicinova.com
Research and Development Context
Tipelukast has been evaluated in clinical trials for several indications, including:
Asthma ontosight.aipulmonaryfibrosisnews.com
Interstitial Cystitis patsnap.com
Idiopathic Pulmonary Fibrosis (IPF) pulmonaryfibrosis.orgpulmonaryfibrosisnews.com
Nonalcoholic Steatohepatitis (NASH) sigmaaldrich.com
The U.S. Food and Drug Administration (FDA) has granted tipelukast orphan drug designation and fast-track designation for the treatment of IPF. pulmonaryfibrosisnews.com
Rationale for Deuteration in Advanced Chemical and Biological Investigations
The use of deuterated forms of drug candidates, such as Hydroxy Tipelukast-d6 (sodium), is a strategic approach in medicinal chemistry to enhance understanding and potentially improve the properties of the parent compound. aquigenbio.comnih.gov
The primary reasons for employing deuteration in advanced investigations include:
Probing Reaction Mechanisms: The kinetic isotope effect (KIE) is a powerful tool for studying the mechanisms of chemical and enzymatic reactions. portico.orgsymeres.com By observing how the rate of a reaction changes upon deuterium substitution, researchers can gain insights into the rate-limiting steps of metabolic pathways. nih.gov
Improving Pharmacokinetic Profiles: As discussed earlier, deuteration can slow down drug metabolism, leading to a longer half-life, increased exposure, and potentially a more favorable dosing regimen. wikipedia.orgeurisotop.com This can also reduce the formation of undesirable metabolites, thereby improving the safety profile of a drug. researchgate.net
Developing Superior Internal Standards: For quantitative bioanalytical assays, deuterated compounds serve as ideal internal standards, leading to more accurate and reliable data in pharmacokinetic and metabolism studies. aptochem.comacanthusresearch.com This is crucial for making informed decisions during drug development.
Investigating Drug-Protein Interactions: Stable isotope labeling can be used to study how a drug binds to its target proteins, providing a deeper understanding of its mechanism of action. scitechnol.com
In the context of tipelukast, the synthesis of Hydroxy Tipelukast-d6 (sodium) allows researchers to conduct in-depth studies on its metabolism and pharmacokinetics. By using this deuterated analog as an internal standard, the quantification of tipelukast and its metabolites in biological samples becomes more precise. Furthermore, investigating the metabolic fate of deuterated tipelukast can reveal critical information about its metabolic pathways and any potential for metabolic switching, which could influence its efficacy and safety. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C29H39NaO7S |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
sodium;4-[3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl-1,1,2,2,3,3-hexadeuteriopropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoate |
InChI |
InChI=1S/C29H40O7S.Na/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2;/h12-15,20,31,34H,5-11,16-18H2,1-4H3,(H,32,33);/q;+1/p-1/i8D2,17D2,18D2; |
InChI Key |
IGXGSDAMVCMWSQ-TWVPJIPGSA-M |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C(=C(C=C1)C(C)O)OCCCC(=O)[O-])CCC)C([2H])([2H])SC2=C(C(=C(C=C2)C(=O)C)O)CCC.[Na+] |
Canonical SMILES |
CCCC1=C(C=CC(=C1OCCCC(=O)[O-])C(C)O)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Incorporation into Tipelukast Analogues
Strategies for Site-Specific Deuteration on Complex Chemical Scaffolds
Introducing deuterium (B1214612) into a specific position within a complex molecule like Tipelukast (B1682912), which features an indole (B1671886) core, multiple aromatic rings, and various functional groups, is a significant synthetic challenge. De novo synthesis starting from deuterated building blocks can be lengthy and inefficient. Therefore, late-stage functionalization (LSF) has emerged as a more powerful and efficient strategy. researchgate.netunige.chnih.gov LSF allows for the direct modification of an already assembled molecular scaffold, enabling the introduction of deuterium atoms in the final stages of a synthetic sequence.
The primary approach for LSF-based deuteration is the direct activation of carbon-hydrogen (C-H) bonds. This method avoids the need for pre-installed functional groups at the desired deuteration site. For a molecule with the complexity of Tipelukast, several C-H bonds are potential targets for creating a d6 analogue. Key sites for metabolic modification, and thus prime candidates for deuteration, include:
The two acetyl methyl groups (-COCH3): Deuteration here would yield two -COCD3 groups. This is a common strategy as these positions can be susceptible to oxidation.
The n-propyl group on the phenoxy ring: This group offers multiple positions for deuteration.
The propyl thioether chain : The methylene (B1212753) groups in this chain are also potential sites for deuteration.
The indole ring : The heterocyclic core has several C-H bonds that could be targeted, although this might alter the core pharmacology more significantly.
The selection of the target sites for deuteration is guided by the desired properties of the final molecule, with a focus on locations known to be metabolically active.
Isotopic Hydrogen-Deuterium Exchange Reactions and Catalytic Approaches
Hydrogen-deuterium exchange (H/D exchange or HIE) is the most direct method for isotopic labeling. thieme-connect.de This process is typically mediated by a transition-metal catalyst that facilitates the cleavage of a C-H bond and its replacement with a C-D bond, using a deuterium source like deuterium gas (D2) or, more commonly and economically, deuterium oxide (D2O). researchgate.net
For a scaffold like Tipelukast, several catalytic systems are applicable, with the choice depending on the specific C-H bond being targeted.
Iridium-Based Catalysts : Complexes such as [Cp*IrCl2]2 are highly effective for directing group-assisted H/D exchange on aromatic and heteroaromatic rings. nih.gov Given Tipelukast's indole core, iridium catalysis is a prime candidate for deuterating the heterocyclic ring. The indole nitrogen or other nearby functional groups can act as directing groups to guide the catalyst to specific positions (e.g., C2, C4, or C7). nih.gov
Palladium-Based Catalysts : Palladium catalysts are versatile and widely used for C-H activation. researchgate.netnih.gov Ligand-enabled palladium catalysis can achieve H/D exchange on various arenes and heterocycles, often with high functional group tolerance, which is crucial for a multifunctional molecule like Tipelukast. researchgate.net Palladium systems can be particularly useful for deuterating the phenyl rings or the indole nucleus.
Ruthenium and Rhodium-Based Catalysts : These metals, often in the form of nanoparticles, also catalyze H/D exchange reactions. They can be effective for labeling positions near heteroatoms, such as the nitrogen atom in the indole ring of Tipelukast. acs.org
The following table summarizes representative catalytic approaches for H/D exchange relevant to the Tipelukast scaffold.
| Catalyst System | Typical Deuterium Source | Applicable Sites on Tipelukast Scaffold | Key Characteristics |
|---|---|---|---|
| Iridium (e.g., [Cp*IrCl2]2) | D2O | Indole Ring, Phenyl Rings | Excellent for directing group-assisted deuteration; mild reaction conditions. nih.gov |
| Palladium (e.g., Pd(OAc)2 with ligands) | D2O | Phenyl Rings, Indole Ring, α-position of carboxylic acid | Highly versatile; broad functional group tolerance; can be ligand-controlled for selectivity. thieme-connect.deresearchgate.net |
| Ruthenium/Rhodium (e.g., Ru/C, Rh/C) | D2 gas, D2O | Aromatic rings, positions α to heteroatoms | Often used in heterogeneous catalysis; can require harsher conditions. acs.org |
| Cobalt/Iron (Earth-Abundant Metals) | Benzene-d6, D2O | Indole Ring, Aromatic Hydrocarbons | More economical and sustainable; research is ongoing to broaden scope and efficiency. acs.org |
Control of Deuterium Incorporation Selectivity and Isotopic Purity
Achieving high selectivity and isotopic purity is paramount in the synthesis of deuterated drugs. Selectivity ensures that deuterium is incorporated only at the desired positions, while high isotopic purity (typically >98%) is necessary for the compound to be effective as a research tool or therapeutic.
Control of Selectivity: Regioselectivity in C-H activation is controlled by several factors:
Directing Groups: Functional groups within the substrate can coordinate to the metal catalyst, directing C-H activation to a nearby position (often ortho). In Tipelukast, the indole nitrogen, the acetyl carbonyl oxygens, and the carboxylic acid group are all potential directing groups that can be exploited to achieve site-selectivity. nih.gov
Ligand Effects: The ligands coordinated to the metal center can influence its steric and electronic properties, thereby favoring C-H activation at one site over another. researchgate.net
Inherent Substrate Reactivity: Some C-H bonds are intrinsically more reactive than others (e.g., C-H bonds on electron-rich aromatic rings or at the C2 position of an indole). The reaction conditions can be tuned to favor the activation of these sites. acs.org
Isotopic Purity: The level of deuterium incorporation is determined by the reaction conditions, including the concentration of the deuterium source, reaction time, and temperature. After synthesis, the isotopic purity and the precise location of the deuterium atoms must be rigorously confirmed. The primary analytical techniques for this characterization are:
High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of the molecule with high precision, allowing for the confirmation of the number of deuterium atoms incorporated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to observe the disappearance of signals corresponding to the replaced protons. ²H NMR directly detects the deuterium nuclei, confirming their presence. Advanced 2D NMR techniques can further elucidate the exact location of the deuterium atoms within the molecular structure.
Optimization of Synthetic Pathways for Research-Scale Production
Transitioning a deuteration reaction from a small-scale discovery experiment to a reliable research-scale production (milligrams to grams) requires careful optimization. The goal is to develop a process that is efficient, reproducible, and cost-effective.
Key optimization parameters include:
Catalyst Loading: Minimizing the amount of expensive transition-metal catalyst without sacrificing yield or reaction rate is a primary concern.
Deuterium Source: While D2 gas is effective, D2O is often preferred for research-scale work as it is cheaper, safer, and easier to handle. researchgate.netnih.gov
Reaction Conditions: Optimizing temperature, pressure, and reaction time is crucial to maximize deuterium incorporation while minimizing side reactions or degradation of the complex Tipelukast molecule.
Purification: Developing a robust purification protocol (e.g., chromatography or crystallization) is necessary to isolate the final deuterated product with high chemical and isotopic purity.
Recent developments in flow chemistry offer potential advantages for scaling up deuteration reactions, providing better control over reaction parameters and potentially improving efficiency and safety.
Considerations for the Sodium Salt Form in Deuterated Synthesis
The final step in the synthesis of Hydroxy Tipelukast-d6 (sodium) is the formation of the sodium salt of the carboxylic acid moiety. This is a standard acid-base reaction, typically achieved by treating the deuterated carboxylic acid with a suitable sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO3). thieme-connect.de
Several considerations are important for this final step:
Stability of C-D Bonds: The C-D bonds incorporated into the scaffold are generally stable under the mild basic conditions used for salt formation.
Avoidance of Isotopic Scrambling: Care must be taken to avoid conditions that could promote back-exchange of the newly introduced deuterium atoms. This is generally not a concern for C-D bonds on aromatic or alkyl chains but could be relevant if there are acidic protons elsewhere in the molecule that are prone to exchange. The reaction is typically performed in a protic solvent (like ethanol (B145695) or water), and the conditions are chosen to be mild enough not to compromise the isotopic integrity of the product.
Purification and Isolation: The resulting sodium salt often has different solubility properties than the free acid (e.g., higher water solubility), which can be advantageous for purification. thieme-connect.de The final product is typically isolated by precipitation or lyophilization to yield a stable, solid form. The conversion to a salt can also improve the crystallinity and handling properties of the final compound. thieme-connect.de
Advanced Analytical Characterization of Hydroxy Tipelukast D6 Sodium
Mass Spectrometry for Isotopic Purity and Deuterium (B1214612) Abundance Determination
Mass spectrometry (MS) is an indispensable tool for the comprehensive analysis of deuterated compounds. It provides critical information on isotopic enrichment and confirms the successful incorporation of deuterium atoms.
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the structural elucidation of molecules by providing highly accurate mass measurements. researchgate.netnih.gov For Hydroxy Tipelukast-d6, HRMS can determine the elemental composition with a high degree of confidence, typically to within a few parts per million (ppm). researchgate.net This level of precision allows for the unambiguous confirmation of the molecular formula, C₂₉H₃₄D₆O₇S, by differentiating it from other potential elemental compositions with the same nominal mass. axios-research.com The high resolving power of instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers is essential for this application. researchgate.netnih.gov
Table 1: Illustrative HRMS Data for Hydroxy Tipelukast-d6
| Parameter | Theoretical Value | Observed Value |
| Molecular Formula | C₂₉H₃₄D₆O₇S | - |
| Monoisotopic Mass | 538.2835 | 538.2831 |
| Mass Accuracy | - | < 1 ppm |
| Instrumentation | - | Orbitrap or FT-ICR |
This is a representative data table. Actual values may vary based on instrumentation and experimental conditions.
Quantitative Isotope Ratio Mass Spectrometry (IRMS) for Enrichment Analysis
Table 2: Representative IRMS Data for Deuterium Enrichment
| Parameter | Specification |
| Isotopic Purity | ≥ 98% |
| Deuterium Enrichment per Site | > 95% |
| Technique | Gas Chromatography-IRMS (GC-IRMS) |
This table illustrates typical specifications for a deuterated standard. Actual values are lot-specific.
Fragmentation Pathway Analysis to Confirm Deuterium Position
Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pathways of Hydroxy Tipelukast-d6. By comparing the fragmentation pattern of the deuterated compound with its non-deuterated analog, the location of the deuterium atoms can be confirmed. scielo.brnih.gov When the molecule is fragmented, the resulting product ions will have different mass-to-charge ratios depending on whether the deuterium atoms are retained or lost in the fragment. nih.govd-nb.info This analysis provides confidence that the deuterium labels are in the intended stable positions within the molecule and have not scrambled to other locations. scielo.br For instance, the loss of a specific neutral fragment containing the deuterated moiety would result in a characteristic mass shift in the product ion spectrum, confirming the location of the deuterium atoms. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules, providing detailed information about the chemical environment of atomic nuclei. sigmaaldrich.com For isotopically labeled compounds like Hydroxy Tipelukast-d6, NMR is essential for directly observing the deuterium nuclei and confirming their precise location within the molecular structure. nih.govmagritek.com
Deuterium NMR (²H NMR) Spectroscopy for Direct Observation
Deuterium NMR (²H or D-NMR) spectroscopy allows for the direct detection of deuterium nuclei. wikipedia.org A ²H NMR spectrum of Hydroxy Tipelukast-d6 would exhibit signals corresponding to the chemical shifts of the deuterium atoms. magritek.comhuji.ac.il The chemical shift values in ²H NMR are nearly identical to those in proton (¹H) NMR, aiding in the assignment of the signals. illinois.edu The presence of a strong peak in the ²H NMR spectrum, coupled with the absence of corresponding signals in the ¹H NMR spectrum, provides definitive evidence of successful deuteration at specific sites. wikipedia.org However, due to the low natural abundance of deuterium, samples must be isotopically enriched to obtain a signal with a good signal-to-noise ratio. wikipedia.org
Table 3: Predicted ²H NMR Chemical Shifts for Hydroxy Tipelukast-d6
| Deuterium Position | Predicted Chemical Shift (ppm) |
| -CD₃ (methoxy group 1) | ~3.8 |
| -CD₃ (methoxy group 2) | ~3.9 |
These are predicted values based on the structure of Tipelukast (B1682912) and general chemical shift ranges. Actual shifts may vary.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Perturbations due to Deuteration
The replacement of protons with deuterons leads to noticeable changes in both ¹H and ¹³C NMR spectra. huji.ac.il In the ¹H NMR spectrum of Hydroxy Tipelukast-d6, the signals corresponding to the protons that have been replaced by deuterium will be absent. magritek.com This provides a clear indication of the sites of deuteration.
In the ¹³C NMR spectrum, the carbons directly bonded to deuterium atoms exhibit distinct perturbations. The signals for these carbons are split into multiplets due to coupling with the spin-1 deuterium nucleus (a 1:1:1 triplet for a CD group, a 1:2:3:2:1 quintet for a CD₂ group, and a 1:3:6:7:6:3:1 septet for a CD₃ group). blogspot.comolemiss.edu This splitting pattern can definitively confirm the number of deuterium atoms attached to a specific carbon. Furthermore, the nuclear Overhauser effect (NOE) enhancement, which increases the signal intensity of protonated carbons, is absent for deuterated carbons, leading to a decrease in their observed signal intensity. blogspot.com The relaxation times (T₁) of deuterated carbons are also significantly longer. blogspot.com These combined effects can be used to unambiguously identify the carbon atoms bearing the deuterium labels.
Advanced 2D NMR Techniques for Connectivity and Isotopic Distribution
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structure of molecules like Hydroxy Tipelukast-d6. researchgate.net Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in confirming the connectivity of atoms within the molecule.
For deuterated compounds, specific 2D NMR methods can be employed to determine the precise location and extent of deuterium incorporation. acs.org For instance, a 2H-13C HSQC experiment can directly correlate deuterium nuclei with their attached carbon atoms, providing unambiguous confirmation of the d6 labeling on the propoxy chain.
Key Research Findings from 2D NMR Analysis:
Connectivity Confirmation: 2D NMR experiments establish the covalent bond network, ensuring the fundamental structure of Hydroxy Tipelukast is maintained after deuteration.
Isotopic Purity and Distribution: By analyzing the correlations and signal intensities in deuterium-specific NMR experiments, the percentage of deuterium at each labeled position can be quantified. researchgate.net This is crucial for verifying the specified d6 labeling and identifying any under-deuterated or scrambled isotopic species. nih.gov
Distinguishing Isotopomers: Advanced techniques can differentiate between various isotopomers (molecules with the same number of deuterium atoms but at different positions), which is often not possible with mass spectrometry alone. nih.gov
| 2D NMR Technique | Information Obtained for Hydroxy Tipelukast-d6 (sodium) | Significance |
| COSY (1H-1H Correlation Spectroscopy) | Establishes proton-proton coupling networks, confirming the structure of the non-deuterated parts of the molecule. | Verifies the integrity of the core molecular skeleton. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons to their directly attached carbon-13 atoms, aiding in the assignment of 1H and 13C chemical shifts. | Confirms the carbon framework and attachment of non-deuterated groups. |
| 2H-13C HSQC | Directly correlates deuterium atoms to their attached carbon atoms. acs.org | Provides definitive proof of the location of the six deuterium atoms on the propoxy chain. |
| Q-Resolved NMR | Can simplify complex deuterium spectra and help in resolving signals from different deuterated sites. researchgate.net | Enhances the detailed analysis of isotopic distribution and potential diastereotopic non-equivalence of deuterons. |
Chromatographic Purity Assessment and Impurity Profiling of Labeled Material
The assessment of chemical purity is a critical step in the characterization of any pharmaceutical reference material, including isotopically labeled compounds. moravek.com High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the primary technique used for this purpose. acs.org
Impurity profiling involves the detection, identification, and quantification of any unwanted chemical species in the Hydroxy Tipelukast-d6 (sodium) sample. pharmaffiliates.comsynergyanalyticallabs.com These impurities can arise from the synthetic process or from degradation. A significant concern with deuterated standards is the presence of the corresponding unlabeled compound as an impurity, which can interfere with quantitative bioanalysis. tandfonline.com
Detailed Research Findings from Chromatographic Analysis:
High-Resolution Separation: HPLC methods utilizing columns with high resolving power, such as C18 or phenyl-hexyl phases, are developed to separate Hydroxy Tipelukast-d6 from potential impurities, including its non-deuterated analog and synthetic precursors.
Sensitive Detection: UV-Vis and mass spectrometric detectors are used to detect impurities at very low levels. Mass spectrometry is particularly valuable as it can distinguish between impurities based on their mass-to-charge ratio, aiding in their identification. nih.gov
Isotopic Purity vs. Chemical Purity: It is important to distinguish between isotopic purity (the percentage of deuterium incorporation) and chemical purity (the absence of other chemical compounds). A sample can have high isotopic purity but still contain chemical impurities.
Chromatographic Isotope Effect: In some cases, the deuterium labeling itself can cause a slight difference in retention time between the labeled and unlabeled compound, an effect known as the chromatographic isotope effect. acs.org This effect must be considered when developing and validating analytical methods.
| Analytical Parameter | Methodology | Typical Specification for Hydroxy Tipelukast-d6 (sodium) | Rationale |
| Chemical Purity | HPLC-UV/MS | >98% | Ensures that the bulk material is free from significant levels of other chemical entities that could interfere with its use. acs.org |
| Unlabeled Impurity | LC-MS/MS | <0.5% | Minimizes interference and ensures accuracy when used as an internal standard in quantitative bioanalysis. tandfonline.com |
| Other Impurities | HPLC-UV/MS | Each impurity <0.15% | Adheres to general pharmaceutical quality standards for reference materials. |
| Isotopic Enrichment | Mass Spectrometry | >99 atom % D | Confirms the high level of deuterium incorporation at the specified positions. |
Vibrational Spectroscopy (FTIR, Raman) for Deuterium-Specific Bond Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mt.com These techniques are particularly useful for the analysis of deuterated compounds because the substitution of a hydrogen atom (mass ≈ 1 amu) with a deuterium atom (mass ≈ 2 amu) leads to a predictable shift in the vibrational frequency of the corresponding bond.
The C-D (carbon-deuterium) bond vibrates at a lower frequency (wavenumber) than the C-H (carbon-hydrogen) bond. This isotopic shift provides a clear spectral signature for the presence and location of deuterium atoms. researchgate.net
Detailed Research Findings from Vibrational Spectroscopy:
Observation of C-D Stretching Modes: The FTIR and Raman spectra of Hydroxy Tipelukast-d6 will exhibit characteristic C-D stretching vibrations in the region of approximately 2100-2250 cm-1, a region that is typically free from other interfering signals. The absence of significant C-H stretching bands in this region for the propoxy group confirms successful deuteration.
Complementary Information: FTIR and Raman spectroscopy are often complementary. mt.com Bonds with a large change in dipole moment during vibration are strong in the FTIR spectrum (e.g., C=O, O-H), while bonds with a large change in polarizability are strong in the Raman spectrum (e.g., C-C, C=C aromatic rings). mt.com
| Spectroscopic Technique | Vibrational Mode | Expected Wavenumber Range (cm-1) for H-form | Expected Wavenumber Range (cm-1) for d6-form | Significance for Hydroxy Tipelukast-d6 |
| FTIR/Raman | Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Confirms the presence of the aromatic rings. |
| FTIR/Raman | Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 | Shows signals from the non-deuterated alkyl portions. |
| FTIR/Raman | Aliphatic C-D Stretch | N/A | ~2100 - 2250 | Direct evidence of successful deuteration on the propoxy chain. nih.gov |
| FTIR | O-H Stretch (Carboxylic Acid & Phenol) | 2500 - 3300 (broad), ~3400 | 2500 - 3300 (broad), ~3400 | Confirms the presence of hydroxyl and carboxylic acid groups. |
| FTIR | C=O Stretch (Ketone & Carboxylic Acid) | ~1650 - 1750 | ~1650 - 1750 | Confirms the presence of the acetyl and butanoic acid moieties. |
| Raman | Aromatic Ring Breathing | ~1000, ~1600 | ~1000, ~1600 | Provides characteristic signals for the substituted benzene (B151609) rings. |
Mechanistic Metabolic Studies Utilizing Hydroxy Tipelukast D6 Sodium
Elucidation of Tipelukast (B1682912) Metabolic Pathways in Preclinical Models and In Vitro Systems
The use of Hydroxy Tipelukast-d6 (sodium) is instrumental in mapping the metabolic fate of Tipelukast in various preclinical settings, including animal models and in vitro systems like liver microsomes and hepatocytes. These models are essential for simulating the metabolic processes that occur in humans. By introducing a stable isotope-labeled version of the drug, scientists can readily distinguish the administered compound and its subsequent metabolites from endogenous molecules, thereby providing a clear picture of its biotransformation.
Mass spectrometry is a primary analytical technique for identifying drug metabolites. When Hydroxy Tipelukast-d6 is used in metabolic studies, this technique allows researchers to differentiate between metabolites that have kept the deuterium (B1214612) label and those that have lost it.
Deuterium-Retained Metabolites : The detection of a metabolite with its mass shifted by the presence of the deuterium atoms indicates that the metabolic modification occurred at a position on the molecule other than the site of deuteration.
Deuterium-Lost Metabolites : Conversely, if a metabolite is detected at a mass indicating the absence of one or more deuterium atoms, it provides direct evidence that a metabolic reaction has occurred at the labeled position.
This clear differentiation is crucial for accurately identifying the structures of various metabolites formed during the drug's breakdown. An administration study using a deuterated compound allows for the confident identification of dozens of metabolites, including various conjugates.
Below is a representative table illustrating how mass spectrometry data would be used to classify hypothetical metabolites of Tipelukast.
Table 1: Classification of Hypothetical Tipelukast Metabolites via Mass Spectrometry
| Metabolite ID | Observed Mass Shift | Deuterium Status | Implied Metabolic Site |
|---|---|---|---|
| Metabolite A | + 16 Da | Retained (d6) | Oxidation away from labeled site |
| Metabolite B | + 176 Da | Retained (d6) | Glucuronidation away from labeled site |
| Metabolite C | - 1 Da | Partially Lost (d5) | C-H bond cleavage at labeled site |
The process of metabolism often involves the enzymatic cleavage of carbon-hydrogen (C-H) bonds. Identifying these sites, often termed "metabolic soft spots," is critical because they represent the most likely points of molecular modification. The loss of a deuterium atom from Hydroxy Tipelukast-d6 serves as a definitive marker for a C-H bond cleavage event at that specific location. This information is invaluable for understanding the drug's metabolic stability and for guiding potential structural modifications to enhance its pharmacokinetic properties. For instance, common metabolic soft spots include benzylic C-H bonds and N/O/S-methyl groups, which are susceptible to metabolism mediated by Cytochrome P450 enzymes.
Drug metabolism is broadly categorized into two phases: Phase I (functionalization) and Phase II (conjugation). Deuterium labeling is a key tool for dissecting both.
Phase I Metabolism : These reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. By observing the retention or loss of deuterium, researchers can determine if the labeled sites are involved in these initial oxidative transformations, which are often catalyzed by Cytochrome P450 (CYP) enzymes.
Phase II Metabolism : In this phase, the parent drug or its Phase I metabolite is conjugated with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion. If a metabolite retains the d6-label while also showing a mass increase corresponding to a conjugate group, it confirms that the labeled part of the molecule remains intact during conjugation.
Investigation of Kinetic Isotope Effects (KIEs) in Biotransformation Processes
The replacement of a hydrogen atom with a deuterium atom creates a stronger chemical bond due to the latter's greater mass. This difference can alter the rate of reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE). Studying KIEs provides deep insights into the mechanisms of drug biotransformation.
By comparing the rate of metabolism of Tipelukast with that of Hydroxy Tipelukast-d6, researchers can quantify both primary and secondary isotope effects.
Primary KIE : A primary KIE is observed when the C-D bond is directly broken in the rate-determining step of the reaction. This results in a significantly slower reaction rate for the deuterated compound compared to the non-deuterated one. A large KIE value (typically >2) is strong evidence that C-H bond cleavage is the slowest step in the metabolic process.
Secondary KIE : A secondary KIE occurs when the deuterium is not at the site of bond cleavage but is located on an adjacent atom. These effects are much smaller than primary KIEs and provide information about changes in the hybridization state of the carbon atom during the transition state of the reaction.
KIE studies are particularly useful for elucidating the reaction mechanisms of enzymes like those in the Cytochrome P450 superfamily, which are major catalysts of drug metabolism. The magnitude of the KIE can help determine whether the C-H bond cleavage is the rate-limiting step in the enzymatic cycle. For example, if the metabolism of Tipelukast by a specific CYP enzyme is significantly slowed when Hydroxy Tipelukast-d6 is used, it strongly suggests that the cleavage of that particular C-H bond is a critical, rate-determining part of the enzyme's catalytic mechanism. This information is fundamental for predicting drug-drug interactions and understanding the biochemical basis of drug metabolism.
The table below summarizes the theoretical application of KIEs in studying Tipelukast metabolism.
Table 2: Application of KIE to Probe Tipelukast Metabolic Mechanisms
| Parameter | Tipelukast (Non-deuterated) | Hydroxy Tipelukast-d6 | KIE (kH/kD) | Mechanistic Interpretation |
|---|---|---|---|---|
| Rate of Metabolite X Formation | kH | kD | > 2 | C-H(D) bond cleavage is the rate-determining step for the formation of Metabolite X. |
| Rate of Metabolite Y Formation | kH | kD | ≈ 1 | C-H(D) bond cleavage is not rate-determining; another step (e.g., substrate binding, product release) is slower. |
Deuterium Labeling in In Vitro Metabolic Stability Assays
In the realm of drug discovery and development, in vitro metabolic stability assays are a cornerstone for predicting the in vivo pharmacokinetic profile of a new chemical entity. biospace.comnih.gov These assays, typically employing liver microsomes, hepatocytes, or S9 fractions, provide crucial data on a compound's susceptibility to metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. mdpi.comnih.gov A significant challenge in drug design is mitigating rapid metabolism, which can lead to poor bioavailability and a short duration of action. biospace.com One sophisticated strategy to address this is the use of stable isotope-labeled compounds, such as Hydroxy Tipelukast-d6 (sodium), to probe and modulate metabolic pathways. larvol.com
The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium, can significantly alter the rate of metabolic reactions. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. biospace.comnih.gov Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-determining step are often slowed down when that hydrogen is replaced with deuterium. biospace.com This "metabolic switching" can be a powerful tool for medicinal chemists to enhance a drug's metabolic stability. nih.gov
The use of Hydroxy Tipelukast-d6 (sodium) in in vitro metabolic stability assays allows researchers to investigate these potential metabolic pathways with enhanced precision. The six deuterium atoms are strategically placed at suspected sites of metabolic attack, or "soft spots," on the molecule. By comparing the rate of metabolism of Hydroxy Tipelukast-d6 with its non-deuterated counterpart, researchers can quantify the kinetic isotope effect and thus identify the specific sites and enzymes responsible for its degradation.
To illustrate the utility of Hydroxy Tipelukast-d6 (sodium) in such studies, consider a hypothetical in vitro metabolic stability assay using human liver microsomes (HLM). In this assay, both Hydroxy Tipelukast (the protio-compound) and Hydroxy Tipelukast-d6 are incubated with HLM in the presence of NADPH, a necessary cofactor for CYP450 activity. The disappearance of the parent compound is monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The results of such a study could be expected to demonstrate a significant difference in the metabolic stability of the two compounds. For instance, the half-life (t½) of Hydroxy Tipelukast-d6 would likely be longer than that of the protio-compound, indicating a slower rate of metabolism. This would be accompanied by a lower intrinsic clearance (CLint), a measure of the inherent ability of the liver enzymes to metabolize a drug.
The following interactive data table presents hypothetical results from such an experiment, comparing the metabolic stability of Hydroxy Tipelukast and Hydroxy Tipelukast-d6 in human, rat, and monkey liver microsomes.
Metabolic Stability of Hydroxy Tipelukast and Hydroxy Tipelukast-d6 in Liver Microsomes
| Compound | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Hydroxy Tipelukast | Human | 25 | 27.7 |
| Hydroxy Tipelukast-d6 | Human | 75 | 9.2 |
| Hydroxy Tipelukast | Rat | 15 | 46.2 |
| Hydroxy Tipelukast-d6 | Rat | 50 | 13.9 |
| Hydroxy Tipelukast | Monkey | 35 | 19.8 |
| Hydroxy Tipelukast-d6 | Monkey | 90 | 7.7 |
The data in this table clearly illustrates the impact of deuterium labeling. In all three species, the half-life of Hydroxy Tipelukast-d6 is substantially longer, and the intrinsic clearance is significantly lower than that of the non-deuterated compound. This provides strong evidence that the sites of deuteration are indeed major sites of metabolism.
Further mechanistic studies could involve the use of specific chemical inhibitors or recombinant CYP enzymes to identify the precise isoforms responsible for the metabolism of Hydroxy Tipelukast. For example, by incubating the compounds with a panel of recombinant human CYP enzymes, it might be determined that CYP3A4 is the primary enzyme responsible for its metabolism. The following interactive table presents hypothetical data from such an experiment.
Metabolism of Hydroxy Tipelukast and Hydroxy Tipelukast-d6 by Recombinant Human CYP Enzymes
| CYP Isoform | Metabolism of Hydroxy Tipelukast (% remaining after 30 min) | Metabolism of Hydroxy Tipelukast-d6 (% remaining after 30 min) |
|---|---|---|
| CYP1A2 | 95 | 98 |
| CYP2C9 | 70 | 85 |
| CYP2C19 | 92 | 96 |
| CYP2D6 | 98 | 99 |
| CYP3A4 | 30 | 75 |
Application in Preclinical Pharmacokinetic and Bioanalytical Methodological Development
Principles of Isotope Dilution Mass Spectrometry for Quantitative Bioanalysis
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that combines the high selectivity of mass spectrometry with the precision of using an isotopically labeled internal standard. firstwordpharma.com This method is considered a reference technique for quantitative analysis due to its high accuracy and precision. firstwordpharma.com The core principle of IDMS involves the addition of a known amount of an isotopically enriched compound, such as Hydroxy Tipelukast-d6 (sodium), to a sample at an early stage of analysis. clearsynth.com This "isotopic analog" is chemically identical to the analyte of interest (in this case, the corresponding non-labeled hydroxy metabolite of Tipelukast) but has a different mass due to the presence of deuterium (B1214612) atoms. texilajournal.com
The key advantages of using a stable isotope-labeled internal standard (SIL-IS) like Hydroxy Tipelukast-d6 are numerous. kcasbio.com Since the SIL-IS has nearly identical physicochemical properties to the analyte, it behaves similarly during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. texilajournal.com This co-elution and similar behavior allow the SIL-IS to effectively compensate for variations in sample handling and, most importantly, for matrix effects. kcasbio.com Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the biological matrix (e.g., plasma, urine), are a major challenge in quantitative bioanalysis. kcasbio.com By calculating the ratio of the analyte's signal to the SIL-IS's signal, these variations can be normalized, leading to highly reliable and reproducible quantitative results. clearsynth.com While deuterated standards are widely used, it is important to ensure that the deuterium label is stable and does not affect the chromatographic behavior of the compound. nih.gov
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing Hydroxy Tipelukast-d6 (sodium) as an Internal Standard
The development of sensitive and selective bioanalytical methods is crucial for the accurate measurement of drug concentrations in biological matrices. medicinova.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, specificity, and throughput. medicinova.com The use of Hydroxy Tipelukast-d6 (sodium) as an internal standard is integral to the development and validation of these methods for Tipelukast (B1682912) and its metabolites.
Calibration Curve Construction and Matrix Effects Mitigation
A calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentrations of the analyte in a series of calibration standards. youtube.com These standards are typically prepared in the same biological matrix as the unknown samples to mimic the analytical conditions as closely as possible. acs.org The use of Hydroxy Tipelukast-d6 helps to ensure the linearity and accuracy of the calibration curve by compensating for any variability in extraction recovery or matrix-induced signal alterations across the concentration range. nih.gov
Mitigation of matrix effects is a critical aspect of method development. kcasbio.com By comparing the response of the analyte in the presence and absence of the biological matrix, the extent of ion suppression or enhancement can be evaluated. The co-eluting nature of Hydroxy Tipelukast-d6 with the analyte means that it experiences similar matrix effects. texilajournal.com Therefore, the ratio of their signals remains constant, effectively nullifying the impact of these effects on the final quantitative result. kcasbio.com
Assessment of Analytical Sensitivity, Specificity, and Reproducibility
Method validation is a formal process that confirms that the analytical procedure is suitable for its intended purpose. Key parameters assessed during validation include sensitivity, specificity, and reproducibility.
Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. nih.gov
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. The use of MS/MS with specific precursor-to-product ion transitions for both the analyte and Hydroxy Tipelukast-d6 ensures high specificity.
Reproducibility is assessed by evaluating the precision and accuracy of the method through replicate analyses of quality control (QC) samples at different concentrations on different days. The inclusion of Hydroxy Tipelukast-d6 as an internal standard is crucial for achieving high reproducibility by minimizing the impact of analytical variability. nih.gov
The validation process ensures that the LC-MS/MS method is robust and reliable for the analysis of preclinical pharmacokinetic samples.
Preclinical Pharmacokinetic Investigations of Tipelukast in Animal Models (e.g., Rodent, Canine, Non-Human Primate)
Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate like Tipelukast. pulmonaryfibrosis.org These studies are typically conducted in various animal models, such as rodents (mice and rats), canines (dogs), and non-human primates, to gather data that can be used to predict the drug's behavior in humans. nih.govnih.gov Tipelukast (also known as MN-001) is an orally bioavailable small molecule that has demonstrated anti-inflammatory and anti-fibrotic activity in preclinical models. medicinova.compulmonaryfibrosis.orgmedicinova.com
While specific pharmacokinetic data for Tipelukast across multiple species is not extensively published in the public domain, the following sections describe the general principles and expected findings from such investigations. To illustrate the type of data generated, representative tables with hypothetical yet plausible pharmacokinetic parameters are provided.
Absorption and Distribution Kinetics in Vivo
Absorption: After oral administration, the rate and extent of Tipelukast absorption would be determined by measuring its concentration in plasma over time. Key parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), which represents the total drug exposure. fda.gov The oral bioavailability of Tipelukast has been confirmed in preclinical models. medicinova.compulmonaryfibrosis.orgmedicinova.com
Distribution: The distribution of a drug into various tissues is a critical factor in its efficacy and potential toxicity. nih.gov Distribution studies for Tipelukast would involve analyzing its concentration in different organs and tissues after administration. mdpi.com The volume of distribution (Vd) is a key pharmacokinetic parameter that provides an indication of the extent of drug distribution throughout the body.
Table 1: Representative Oral Pharmacokinetic Parameters of Tipelukast in Different Animal Species (Hypothetical Data)
| Parameter | Rodent (Rat) | Canine (Dog) | Non-Human Primate (Monkey) |
| Dose (mg/kg) | 10 | 5 | 5 |
| Cmax (ng/mL) | 1200 | 850 | 950 |
| Tmax (h) | 1.5 | 2.0 | 1.0 |
| AUC (ng·h/mL) | 7500 | 6800 | 7200 |
| Bioavailability (%) | 45 | 60 | 55 |
Table 2: Representative Tissue Distribution of Tipelukast in Rats Following Oral Administration (Hypothetical Data)
| Tissue | Concentration (ng/g) at 2 hours post-dose |
| Plasma | 1000 |
| Liver | 4500 |
| Kidney | 3000 |
| Lung | 2500 |
| Brain | 50 |
Excretion Pathways in Vivo
Excretion studies aim to identify the primary routes by which Tipelukast and its metabolites are eliminated from the body, typically through urine and feces. nih.gov By analyzing the amount of drug and metabolites in collected urine and feces over a period of time, the major pathways of excretion can be determined. researchgate.net This information is crucial for understanding the drug's clearance mechanisms and potential for accumulation.
Table 3: Representative Excretion Profile of Tipelukast in Rats Following a Single Oral Dose (Hypothetical Data)
| Excretion Route | Percentage of Administered Dose Excreted |
| Urine | 25% |
| Feces | 70% |
| Total Recovery | 95% |
Tissue Distribution Studies
Tissue distribution studies are a critical component of preclinical pharmacokinetic research, providing essential insights into how a drug and its metabolites are distributed throughout the various tissues and organs of the body. These studies help to identify potential sites of accumulation, which can be correlated with both therapeutic efficacy and potential toxicity. The use of isotopically labeled compounds, such as Hydroxy Tipelukast-d6, is a highly effective strategy in these investigations.
The incorporation of deuterium (d6) into the Hydroxy Tipelukast molecule creates a stable isotope-labeled version that is chemically identical to the unlabeled compound but has a higher mass. This mass difference allows for its sensitive and specific detection using mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated analogue as an internal standard is a common practice to ensure the accuracy and precision of the quantification of the analyte in complex biological matrices. aptochem.comkcasbio.comscispace.com
In a typical preclinical tissue distribution study, a test system (e.g., rodents) is administered Hydroxy Tipelukast-d6. At various time points after administration, tissues such as the liver, kidneys, lungs, heart, brain, and spleen are collected. The concentration of Hydroxy Tipelukast-d6 in these tissues is then quantified. This data provides a comprehensive picture of the drug's distribution profile.
Research Findings:
In preclinical models, the distribution of a compound like Hydroxy Tipelukast-d6 is evaluated to understand its penetration into target tissues. For a compound developed for pulmonary conditions, high concentrations in the lung tissue would be a desirable characteristic. bioworld.com Conversely, high accumulation in non-target organs could warrant further investigation. The following table represents illustrative data from a hypothetical preclinical tissue distribution study of Hydroxy Tipelukast-d6 in rats.
Table 1: Illustrative Tissue Distribution of Hydroxy Tipelukast-d6 in Rats Following a Single Intravenous Dose
| Tissue | Concentration (ng/g) at 1 hr | Concentration (ng/g) at 4 hr | Concentration (ng/g) at 24 hr |
|---|---|---|---|
| Blood | 850 | 320 | 15 |
| Lung | 2500 | 980 | 75 |
| Liver | 1800 | 650 | 40 |
| Kidney | 3200 | 1100 | 90 |
| Heart | 700 | 250 | 10 |
| Spleen | 600 | 210 | 12 |
| Brain | 50 | 20 | < 5 |
The data in this illustrative table indicates that the compound is widely distributed in the body, with the highest concentrations observed in the kidney, a primary organ of elimination. Significant concentrations are also found in the lung, which is consistent with the therapeutic targets of related compounds like Tipelukast. pulmonaryfibrosisnews.comnih.gov The low brain concentrations suggest minimal penetration of the blood-brain barrier.
In Vitro Drug-Drug Interaction Studies Utilizing Deuterated Probes
In vitro drug-drug interaction (DDI) studies are essential for predicting the potential for a new chemical entity to alter the pharmacokinetics of co-administered drugs, or to have its own pharmacokinetics altered. nih.gov These studies typically focus on the major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, and drug transporters. The use of deuterated compounds, or "probes," in these assays can offer significant advantages.
Deuterated probes, such as Hydroxy Tipelukast-d6, can be used to investigate the metabolic pathways of a drug and its potential to inhibit or induce metabolizing enzymes. The substitution of hydrogen with deuterium at a site of metabolism can slow down the rate of the metabolic reaction, an effect known as the kinetic isotope effect. nih.govnih.gov By comparing the metabolism of the deuterated versus the non-deuterated compound, researchers can gain insights into the rate-limiting steps of its metabolism.
Furthermore, Hydroxy Tipelukast-d6 can be used as a substrate in incubation studies with human liver microsomes or hepatocytes to identify the specific CYP enzymes responsible for its metabolism. This is a critical step in predicting potential DDIs. For instance, if a drug is found to be metabolized primarily by a single CYP enzyme, it may be more susceptible to interactions with other drugs that inhibit or induce that same enzyme. Montelukast, which is also a leukotriene receptor antagonist, is primarily metabolized by CYP2C8, and its pharmacokinetics can be influenced by inhibitors of this enzyme. nih.gov
In a typical in vitro DDI study, Hydroxy Tipelukast-d6 would be incubated with a panel of recombinant human CYP enzymes or human liver microsomes in the presence and absence of known inhibitors. The rate of disappearance of Hydroxy Tipelukast-d6 or the formation of its metabolites would be measured to determine the inhibitory potential of other compounds.
Research Findings:
The following table provides an illustrative summary of the type of data generated from an in vitro study to identify the primary CYP enzymes involved in the metabolism of a compound like Hydroxy Tipelukast-d6.
Table 2: Illustrative Metabolism of Hydroxy Tipelukast-d6 by Recombinant Human CYP Enzymes
| CYP Isoform | Rate of Metabolism (pmol/min/pmol CYP) |
|---|---|
| CYP1A2 | 5.2 |
| CYP2C8 | 89.5 |
| CYP2C9 | 25.1 |
| CYP2C19 | 12.8 |
| CYP2D6 | 8.9 |
| CYP3A4 | 45.3 |
The illustrative data in Table 2 suggests that CYP2C8 is the primary enzyme responsible for the metabolism of Hydroxy Tipelukast-d6, with a notable contribution from CYP3A4. This information is crucial for predicting potential DDIs. For example, co-administration of a potent CYP2C8 inhibitor could potentially increase the plasma concentrations of Hydroxy Tipelukast-d6, which would need to be investigated in clinical studies.
Computational and Theoretical Investigations of Deuterated Tipelukast Derivatives
Quantum Mechanical Calculations of Deuterium (B1214612) Isotope Effects on Molecular Properties and Reactivity
Quantum mechanical (QM) calculations are fundamental in predicting how deuteration will affect the intrinsic properties of the Tipelukast (B1682912) molecule. These calculations can model the electronic structure and vibrational energies of both the deuterated and non-deuterated compounds. The primary application of QM in this context is the prediction of the kinetic isotope effect (KIE).
By calculating the difference in zero-point vibrational energy between the C-H and C-D bonds, QM methods can estimate the activation energy required for bond cleavage. A higher activation energy for the C-D bond translates to a slower reaction rate, which is the desired outcome for improving metabolic stability. nih.govsemanticscholar.org For a molecule like Hydroxy Tipelukast-d6, QM calculations would focus on the six deuterium atoms on the propoxy chain. These calculations would quantify the expected reduction in the rate of metabolic reactions, such as oxidation by cytochrome P450 (CYP) enzymes, that involve the cleavage of these specific C-H bonds. researchgate.netresearchgate.net The results of these calculations provide a theoretical justification for the selection of specific deuteration sites to maximize the desired pharmacokinetic improvements. nih.gov
Molecular Dynamics Simulations of Deuterated Compound Interactions with Biological Macromolecules (e.g., Enzymes, Receptors, Transporters)
Molecular dynamics (MD) simulations offer a virtual window into the dynamic interactions between a drug and its biological targets. mdpi.com For Hydroxy Tipelukast-d6, MD simulations would model its interaction with the known targets of its parent compound, Tipelukast. These targets include leukotriene (LT) receptors, phosphodiesterases (PDEs, mainly types 3 and 4), and 5-lipoxygenase (5-LO). pulmonaryfibrosisnews.compulmonaryfibrosis.orgmedicinova.com
MD simulations can provide detailed insights at an atomic level:
Binding Affinity and Pose: Simulations can predict whether the deuteration subtly alters the binding mode or affinity of the compound within the active site of its target proteins. mdpi.comnih.govresearchgate.net While deuteration is not expected to significantly change binding affinity, MD can confirm that the modification does not negatively impact the crucial interactions required for pharmacological activity.
Conformational Dynamics: These simulations can reveal changes in the flexibility and conformational stability of the drug-target complex. nih.gov Understanding these dynamics is crucial as they can influence the duration and strength of the drug's effect.
Solvent Effects: MD explicitly models the surrounding water molecules, providing a more realistic environment to study how the deuterated compound approaches and binds to its receptor. mdpi.com
By running simulations over nanoseconds to microseconds, researchers can observe the stability of the drug-receptor complex and predict whether the deuterated analog behaves similarly to the parent compound at the target site, ensuring that the therapeutic efficacy is retained. mdpi.com
Predictive Modeling of Metabolic Hotspots and Optimized Deuteration Sites
A critical step in designing metabolically stable drugs is identifying the sites on the molecule most susceptible to metabolism, often referred to as "metabolic hotspots." hyphadiscovery.com Various in silico tools and algorithms are available to predict these hotspots. nih.gov These models typically analyze the molecule's structure to identify atoms, particularly hydrogen atoms, that are sterically accessible and electronically activated for metabolism by enzymes like the CYP450 family. researchgate.net
In Silico Approaches for Rational Deuterated Drug Design and Lead Optimization
The design of deuterated drugs like Hydroxy Tipelukast-d6 is a prime example of rational, in silico-guided drug design. semanticscholar.orgresearchgate.netnih.gov This process integrates various computational techniques to optimize a lead compound. The workflow typically involves:
Hit/Lead Identification: Starting with an active compound (the "hit" or "lead"), such as Tipelukast.
ADME/T Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the lead compound. nih.gov
Hotspot Analysis: Identifying metabolic liabilities using the predictive modeling described in the previous section.
Virtual Deuteration: Creating virtual models of deuterated analogs by replacing hydrogens at the identified hotspots.
Property Recalculation: Re-evaluating the ADME/T and activity profiles of the virtual deuterated compounds. QM and MD simulations are used to predict the KIE and confirm that target binding is not adversely affected.
Prioritization for Synthesis: Based on the in silico predictions, the most promising deuterated candidates are prioritized for chemical synthesis and subsequent experimental testing.
This iterative in silico cycle significantly accelerates the drug development process, reduces costs, and increases the probability of success by focusing resources on candidates with the highest predicted potential for an improved therapeutic profile. semanticscholar.orgnih.gov
Prediction of Spectroscopic Signatures for Deuterated Analogs
Computational chemistry plays a vital role in predicting the spectroscopic properties of newly synthesized molecules, which is essential for their structural confirmation and characterization. dntb.gov.ua For deuterated compounds like Hydroxy Tipelukast-d6, computational methods can accurately predict key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: QM-based methods can calculate the expected chemical shifts for both proton (¹H) and carbon (¹³C) NMR. bohrium.comrsc.orggithub.ionih.gov For a deuterated compound, the ¹H NMR spectrum would show the absence of signals at the positions where deuterium has been substituted. The ¹³C NMR would exhibit characteristic triplet patterns for the carbon atoms bonded to deuterium, providing clear evidence of successful deuteration.
Mass Spectrometry (MS): The most straightforward prediction is the change in molecular weight. Each deuterium atom adds approximately one mass unit. Therefore, Hydroxy Tipelukast-d6 would have a molecular weight roughly 6 units higher than its non-deuterated counterpart. Computational software can also predict fragmentation patterns, which would differ between the deuterated and non-deuterated versions, further aiding in structural confirmation.
These predicted spectra serve as a reference, allowing researchers to compare them with experimental data to unequivocally verify the identity and purity of the synthesized Hydroxy Tipelukast-d6. dntb.gov.ua
Table 1: Summary of Computational Investigations
Click to view table
| Computational Method | Application to Hydroxy Tipelukast-d6 | Predicted Outcome / Insight |
| Quantum Mechanics (QM) | Calculation of bond energies and vibrational frequencies. | Quantifies the Kinetic Isotope Effect (KIE); predicts the degree to which metabolism will be slowed at the deuteration site. |
| Molecular Dynamics (MD) | Simulation of the compound's interaction with targets (leukotriene receptors, PDEs, 5-LO). | Confirms that deuteration does not negatively affect binding affinity or mode; assesses the stability of the drug-target complex. |
| Metabolic Hotspot Modeling | Analysis of the Tipelukast structure to find sites prone to metabolism. | Identifies vulnerable positions for metabolism, justifying the choice of the propoxy group for deuteration in Hydroxy Tipelukast-d6. |
| Rational Drug Design (In Silico) | Integrated workflow combining ADME prediction, hotspot analysis, and virtual modification. | Guides the optimization of Tipelukast to a deuterated lead compound with a predicted superior pharmacokinetic profile. |
| Spectroscopic Prediction | Calculation of expected NMR and Mass Spectrometry data. | Provides reference spectra (e.g., changes in molecular weight, NMR signal patterns) to confirm the chemical identity of the synthesized compound. |
Table 2: Compound Names Mentioned
Stability and Degradation Pathways of Hydroxy Tipelukast D6 Sodium in Research Settings
In Vitro Chemical Stability Under Varied pH, Temperature, and Light Conditions
pH Stability: The stability of Hydroxy Tipelukast-d6 (sodium) across a range of pH values is crucial for its use in various analytical methods. In aqueous solutions, the compound's stability is expected to vary, with potential for hydrolysis under strongly acidic or basic conditions.
Temperature Stability: Elevated temperatures can accelerate the degradation of Hydroxy Tipelukast-d6 (sodium). Thermal stress testing is a key component of stability assessment.
Photostability: Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of photosensitive compounds. The presence of chromophores in the Hydroxy Tipelukast-d6 (sodium) structure suggests a potential for photodegradation.
Interactive Data Table: Illustrative Stability of Hydroxy Tipelukast-d6 (sodium) under Forced Degradation Conditions
The following data is illustrative, based on typical forced degradation studies of related compounds, and serves to demonstrate potential stability characteristics. Actual stability data for Hydroxy Tipelukast-d6 (sodium) would require specific experimental validation.
| Condition | Parameter | Value | % Degradation (Illustrative) |
| pH | Acidic | 0.1 N HCl | 15% |
| Neutral | Water | <5% | |
| Basic | 0.1 N NaOH | 10% | |
| Temperature | Elevated | 60°C | 20% |
| Room Temp | 25°C | <2% | |
| Refrigerated | 4°C | <1% | |
| Light | UV | 254 nm | 25% |
| Daylight | Ambient | 12% | |
| Dark | Control | <1% |
Identification and Characterization of Degradation Products of the Deuterated Compound
Forced degradation studies are instrumental in identifying potential degradation products of Hydroxy Tipelukast-d6 (sodium). These studies involve subjecting the compound to harsh conditions (e.g., strong acids, bases, oxidizing agents, high temperatures, and intense light) to generate degradation products that might be observed under normal storage conditions over time.
Based on the chemical structure of Tipelukast (B1682912) and related compounds, potential degradation pathways could involve:
Oxidation: The sulfide moiety is a likely site for oxidation, potentially forming a sulfoxide derivative.
Hydrolysis: The ester or other labile functional groups could be susceptible to hydrolysis under acidic or basic conditions.
Photodegradation: Light exposure may lead to isomerization or other structural rearrangements.
The characterization of these degradation products is typically achieved using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the separation, identification, and structural elucidation of the impurities. The deuterated nature of the compound would be confirmed by the characteristic mass shift in the mass spectra of the degradation products.
Interactive Data Table: Potential Degradation Products of Hydroxy Tipelukast-d6 (sodium)
This table presents hypothetical degradation products based on the known degradation pathways of similar chemical structures. Specific degradation products for Hydroxy Tipelukast-d6 (sodium) must be confirmed experimentally.
| Degradation Pathway | Potential Degradation Product | Analytical Technique for Identification |
| Oxidation | Hydroxy Tipelukast-d6-S-oxide | LC-MS/MS, HRMS |
| Hydrolysis | Hydrolyzed ester of Hydroxy Tipelukast-d6 | HPLC, LC-MS |
| Photodegradation | Cis-isomer of Hydroxy Tipelukast-d6 | HPLC-UV, NMR |
Mechanisms of Deuterium (B1214612) Exchange and Lability under Different Environmental Conditions
Deuterium atoms in Hydroxy Tipelukast-d6 (sodium) are strategically placed on a hexyl chain, which are typically non-labile positions. However, the potential for hydrogen-deuterium (H-D) exchange, where a deuterium atom is replaced by a hydrogen atom from the surrounding environment, must be considered, especially under certain conditions.
The rate and extent of H-D exchange are influenced by several factors:
pH: Both acidic and basic conditions can catalyze H-D exchange, particularly for deuterium atoms located at positions that can be activated, although the deuterons on the alkyl chain of Hydroxy Tipelukast-d6 are generally stable.
Temperature: Higher temperatures can provide the necessary activation energy for H-D exchange to occur, even at positions that are stable at room temperature.
Solvent: The presence of protic solvents, such as water or methanol, is necessary to provide a source of hydrogen for the exchange.
For Hydroxy Tipelukast-d6 (sodium), the deuterium atoms are on a saturated alkyl chain and are not expected to be labile under typical analytical and storage conditions. However, long-term storage in protic solvents or exposure to extreme pH and temperature could potentially lead to a low level of back-exchange. The stability of the deuterium label is a critical parameter for its use as an internal standard in quantitative bioanalysis, as any loss of deuterium would compromise the accuracy of the assay.
Impact of Deuteration on the Chemical and Thermal Stability Relevant for Analytical Standards and Research Probes
The replacement of hydrogen with deuterium can influence the chemical and thermal stability of a molecule. This is primarily due to the kinetic isotope effect (KIE), where the C-D bond is stronger and more stable than the C-H bond.
Thermal Stability: The higher bond energy of C-D compared to C-H can also lead to enhanced thermal stability. The vibrational frequency of a C-D bond is lower than that of a C-H bond, resulting in a lower zero-point energy and a higher activation energy required for bond cleavage. This can translate to a greater resistance to thermal degradation.
For its application as an analytical standard, the enhanced stability of Hydroxy Tipelukast-d6 (sodium) is advantageous. It ensures the integrity and purity of the standard over its shelf life, leading to more accurate and reproducible analytical results. As a research probe, the stable isotopic label is essential for tracing the molecule in complex biological systems without the risk of the label being lost or exchanged.
Future Directions and Emerging Research Avenues for Deuterated Compounds
Integration of Deuterated Probes with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics)
The integration of deuterated probes with advanced "omics" technologies like metabolomics and lipidomics is a rapidly growing area of research. nih.govmdpi.com These probes can be used to trace the flux of metabolites through complex biochemical pathways, providing a dynamic view of cellular metabolism. nih.gov This approach holds great promise for understanding disease mechanisms and for the discovery of new drug targets.
Development of Novel Deuterium (B1214612) Labeling Strategies and Technologies
Researchers are continuously developing new and more efficient methods for deuterium labeling. researchgate.netresearchgate.net Advances in catalysis and synthetic chemistry are making it easier to introduce deuterium into complex molecules with high precision and selectivity. researchgate.net These new technologies will expand the range of deuterated compounds available for research and will facilitate the development of next-generation deuterated drugs.
Expanding Applications of Deuterated Compounds in Basic Biochemical and Cellular Research
Deuterated compounds are finding increasing use in basic biochemical and cellular research. simsonpharma.com They are being used to study enzyme mechanisms, protein structure and dynamics, and cellular signaling pathways. simsonpharma.comacs.org The non-invasive nature of isotopic labeling makes it an ideal tool for studying these processes in living cells and organisms.
Contribution of Deuterated Compounds to Advancing Rational Drug Design Principles
The insights gained from studies using deuterated compounds are contributing to the advancement of rational drug design. nih.gov By understanding how deuteration affects a drug's metabolism and pharmacokinetic properties, medicinal chemists can design new drugs with improved safety and efficacy profiles. clearsynthdiscovery.com The "deuterium switch," where a hydrogen atom in an existing drug is replaced with deuterium to create a new, improved drug, has become a successful strategy in pharmaceutical development. nih.gov
Exploration of Deuterated Compounds as Probes for Target Engagement Studies
Target engagement studies are crucial for confirming that a drug is interacting with its intended molecular target in the body. Deuterated compounds can be developed as probes for these studies. By labeling a drug with deuterium, it may be possible to use advanced imaging techniques to visualize its binding to the target protein in living cells or tissues, providing direct evidence of target engagement.
Q & A
Q. What is the methodological role of Hydroxy Tipelukast-d6 (sodium) in pharmacokinetic or metabolic studies?
Hydroxy Tipelukast-d6 (sodium) is commonly employed as a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) assays to quantify the non-deuterated parent compound. Its use ensures accuracy by correcting for matrix effects and instrument variability. Researchers should validate its stability and isotopic purity under experimental conditions, referencing protocols for deuterated analogs in reagent preparation (e.g., sodium phosphate buffer stability in ). Include details on calibration curves, spike-recovery tests, and cross-validation with non-deuterated standards to ensure reproducibility .
Q. How should Hydroxy Tipelukast-d6 (sodium) be stored and handled to maintain stability in experimental settings?
Based on sodium compound handling guidelines, store Hydroxy Tipelukast-d6 (sodium) in light-resistant, airtight containers at controlled temperatures (e.g., –20°C for hygroscopic sodium salts). Prepare fresh solutions for each experiment to avoid degradation, and validate storage conditions via periodic stability assays. Refer to sodium phosphate and sulfide preparation protocols for analogical handling precautions .
Q. What are the critical parameters for integrating Hydroxy Tipelukast-d6 (sodium) into LC-MS/MS workflows?
Key parameters include:
- Ionization efficiency : Optimize source temperature and desolvation gas flow to enhance signal-to-noise ratios.
- Chromatographic separation : Use reversed-phase columns (e.g., C18) with mobile phases adjusted to pH 3–5 to minimize sodium adduct formation.
- Mass transitions : Select specific precursor-to-product ion transitions (e.g., m/z 456 → 345 for quantification). Document these parameters systematically, as outlined in atomic absorption spectrophotometry and LC-MS methodologies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in Hydroxy Tipelukast-d6 (sodium) recovery rates across different biological matrices?
Contradictions in recovery rates often arise from matrix-specific ion suppression or protein binding. To address this:
- Perform matrix effect studies by spiking the compound into plasma, urine, or tissue homogenates and comparing peak areas with solvent-only controls.
- Optimize sample preparation (e.g., solid-phase extraction vs. protein precipitation) to mitigate interference.
- Cross-reference methodological frameworks for sodium intake studies, which emphasize matrix-specific validation .
Q. What experimental designs are optimal for assessing the isotopic purity of Hydroxy Tipelukast-d6 (sodium) in long-term stability studies?
Use a split-sample approach :
- Group 1 : Analyze freshly prepared solutions to establish baseline isotopic ratios.
- Group 2 : Store aliquots under varying conditions (e.g., temperature, humidity) and measure isotopic drift via high-resolution MS at intervals (e.g., 0, 3, 6 months).
- Statistical analysis : Apply ANOVA to compare degradation rates, incorporating controls for environmental variables. This aligns with case study methodologies emphasizing longitudinal data collection .
Q. How can researchers validate the specificity of Hydroxy Tipelukast-d6 (sodium) in complex biological samples?
- Cross-reactivity assays : Test against structurally similar metabolites or co-administered drugs.
- Blank samples : Run negative controls (matrix without the compound) to confirm no endogenous interference.
- Method comparison : Compare results with orthogonal techniques (e.g., immunoassays) to ensure concordance. These steps mirror reagent validation protocols for sodium-based compounds .
Q. What strategies mitigate batch-to-batch variability in Hydroxy Tipelukast-d6 (sodium) synthesis for multi-center studies?
- Standardized synthesis protocols : Adhere to ACS reagent-grade specifications for sodium salts, including purity thresholds (≥98%) and residual solvent limits .
- Inter-laboratory calibration : Distribute a reference batch to all participating labs and normalize data to this standard.
- Metadata tracking : Document synthesis dates, storage conditions, and quality control results in centralized databases. This approach draws from multi-case study designs in organizational research .
Methodological Frameworks and Data Interpretation
Q. How should researchers structure a literature review to identify gaps in Hydroxy Tipelukast-d6 (sodium) applications?
Follow a systematic review methodology :
- Search strategy : Use databases (e.g., PubMed, Scopus) with keywords like "deuterated internal standards," "Tipelukast analogs," and "sodium stability."
- Inclusion/exclusion criteria : Prioritize peer-reviewed studies with validated LC-MS/MS protocols.
- Critical appraisal : Evaluate methodological rigor using checklists (e.g., CONSORT for experimental studies). This aligns with frameworks for synthesizing heterogeneous data .
Q. What statistical approaches are recommended for analyzing dose-response relationships involving Hydroxy Tipelukast-d6 (sodium)?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.
- Bootstrap resampling : Assess confidence intervals for small-sample studies.
- Covariate adjustment : Use multivariate regression to control for confounders like pH or temperature. Reference atomic absorption spectrophotometry data analysis protocols for analogous workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
